tert-Butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring fused with a 2-methylpyridine substituent. The tert-butyl carbamate group at the 1-position of pyrrolidine enhances steric bulk and stability, making it a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or oncological pathways.
Properties
IUPAC Name |
tert-butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-12(7-5-9-16-11)13-8-6-10-17(13)14(18)19-15(2,3)4/h5,7,9,13H,6,8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEQQZRNNOJJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 2-methyl-3-pyridinecarboxylic acid with tert-butyl 1-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
a. tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1228665-86-8)
- Molecular Formula : C₁₆H₂₄N₂O₃
- Molecular Weight : 292.37 g/mol
- Key Differences: The pyridine ring contains a methoxy group at the 2-position and a methyl group at the 5-position.
- Synthesis : Available in commercial catalogs at $400/g for 1 g .
b. (±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS 1228070-72-1)
- Molecular Formula : C₁₇H₂₃ClN₂O₄
- Molecular Weight : 354.83 g/mol
- Key Differences : A chlorine atom at the 2-position of pyridine introduces electronegativity, enhancing reactivity in cross-coupling reactions. The trans-configuration and additional methyl ester group may influence conformational flexibility .
Modifications to the Pyrrolidine Backbone
a. tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate
- Key Differences : An oxygen atom bridges the pyrrolidine and pyridine rings, creating an ether linkage. This structural change reduces rotational freedom and may impact binding affinity in biological systems.
- Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows distinct coupling patterns (δ 1.45–3.90 ppm) due to stereochemical complexity .
b. tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate
Boronate Ester Derivatives
a. Compound 27 : tert-Butyl 2-(2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)pyrrolidine-1-carboxylate
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is less complex compared to boronate esters (e.g., Compound 27) or trans-dicarboxylates, which require multi-step protocols .
- Biological Relevance : Methoxy and chloro substituents (e.g., CAS 1228665-86-8) may enhance binding to hydrophobic enzyme pockets, while the target compound’s methyl group balances lipophilicity and metabolic stability .
- Commercial Viability : tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is priced at $400/g, suggesting higher production costs compared to simpler analogs .
Biological Activity
tert-Butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- CAS Number : 137496-71-0
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including modulation of neurotransmitter systems and inhibition of specific enzymes involved in disease processes.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrrolidine derivatives. For instance, compounds containing similar structural motifs have demonstrated activity against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV) . The specific mechanisms include:
- Inhibition of viral replication.
- Interference with viral entry into host cells.
Antibacterial and Antifungal Activity
Compounds with pyrrolidine structures have also shown promise in antibacterial and antifungal applications. The activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer properties of this compound. For example:
- Cell Lines Tested : MCF-7 (breast cancer), U937 (monocytic leukemia).
- Results : The compound exhibited dose-dependent cytotoxic effects, suggesting its potential as an anticancer agent .
Case Studies
- Antiviral Efficacy Against Tobacco Mosaic Virus
- Cytotoxicity in Cancer Cell Lines
Data Tables
| Biological Activity | Test System | Concentration Range | Observed Effect |
|---|---|---|---|
| Antiviral | Tobacco Mosaic Virus | 100 - 500 μg/mL | Up to 67% protection |
| Cytotoxicity | MCF-7 Cell Line | Varies | Dose-dependent activity |
| U937 Cell Line | Varies | Higher potency than doxorubicin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
